
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone, also known as DCQ or Ro 31-8220, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has been extensively studied due to its potential use in scientific research as a protein kinase inhibitor.
作用机制
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone inhibits protein kinases by competing with ATP for binding to the active site of the enzyme. 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of the downstream signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. Inhibition of PKC by 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been found to reduce the proliferation of cancer cells and induce apoptosis. 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the release of inflammatory cytokines and reduce the severity of inflammation in animal models of inflammatory diseases. Additionally, 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has several advantages as a protein kinase inhibitor for lab experiments. It is a potent inhibitor of multiple protein kinases, making it useful for investigating the role of these kinases in different cellular processes. 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone is also relatively stable and has a long half-life, making it suitable for in vitro and in vivo experiments. However, 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has some limitations as well. It has been found to have off-target effects on other enzymes, which can affect the interpretation of experimental results. Additionally, 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has poor solubility in water, which can limit its use in certain experimental setups.
未来方向
There are several future directions for research on 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. One potential direction is the development of more selective protein kinase inhibitors based on the structure of 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. This could help to reduce off-target effects and improve the specificity of the inhibitors. Another direction is the investigation of the role of protein kinases in different diseases and the potential use of protein kinase inhibitors as therapeutic agents. Additionally, the use of 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone as a tool for investigating the role of protein kinases in different cellular processes could lead to new insights into the regulation of these processes.
合成方法
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone is synthesized by reacting 2,4-dichlorobenzonitrile with 3,4-dihydro-6-methyl-4-oxo-2(1H)-quinolinone in the presence of a strong base. The reaction yields 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone as a yellow powder with a melting point of 232-234°C.
科学研究应用
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been found to inhibit several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been used in various research studies to investigate the role of these protein kinases in different cellular processes.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-9-2-5-15-13(6-9)12(8-16(20)19-15)11-4-3-10(17)7-14(11)18/h2-7,12H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKBJYHUHQBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

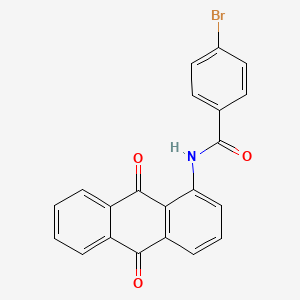
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
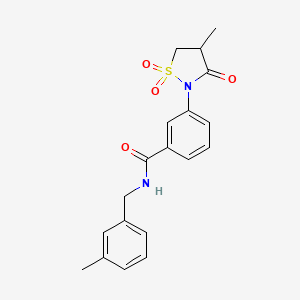
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
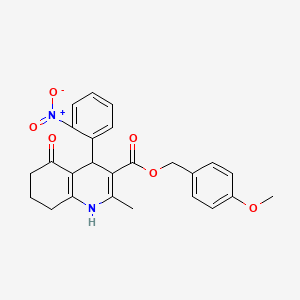
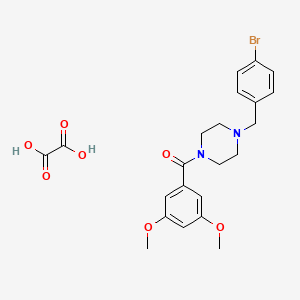
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
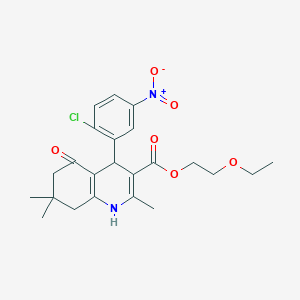
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
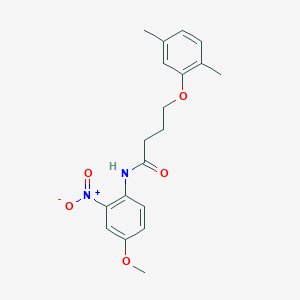
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)

![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)